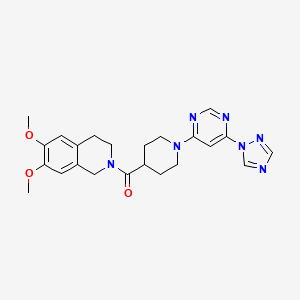
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , a complex organic molecule, is characterized by its unique structural features that include a triazole ring, a pyrimidine moiety, and a piperidine structure. This combination suggests potential biological activities that warrant investigation.
Structural Characteristics
The molecular formula of this compound is C18H22N6O3 with a molecular weight of 366.41 g/mol. The presence of multiple heterocycles enhances its potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities. The following table summarizes some potential activities based on related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2-carboxamide | Contains a methylpyridine structure | Antimicrobial activity |
| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |
| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors due to the formation of hydrogen bonds and hydrophobic interactions with active sites. Such interactions can lead to altered cellular pathways, potentially resulting in apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Research Findings
While specific research on this compound is limited, studies on structurally similar compounds provide insights into its potential biological activities:
- Antimicrobial Properties : Research has shown that triazole and pyrimidine derivatives often exhibit antimicrobial activities against various pathogens. For instance, derivatives like 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine have demonstrated antifungal properties against Candida species and antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Activity : Several studies have indicated that pyrimidine derivatives possess anticancer properties. For example, certain triazole-pyrimidine hybrids have been reported to induce cytotoxicity in various cancer cell lines through the activation of apoptosis pathways .
- Inhibition Studies : Inhibition assays have highlighted the potential of triazole-containing compounds to inhibit key enzymes involved in cellular processes. For example, compounds targeting phospholipases have shown promise in modulating drug-induced toxicity .
科学研究应用
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may enhance its efficacy against various bacterial and fungal strains. Studies have shown that similar triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
-
Anticancer Potential
- The structural components of this compound suggest potential anticancer activity. Compounds with isoquinoline structures have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives similar to this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
-
Central Nervous System Disorders
- The piperidine and isoquinoline components are often associated with neuroactive properties. Research has suggested that such compounds could have implications in treating neurological disorders such as Alzheimer's disease and depression. The ability of this compound to cross the blood-brain barrier may enhance its therapeutic potential in neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole-containing compounds for their antimicrobial activity. The findings revealed that compounds similar to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a promising avenue for further development .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of isoquinoline derivatives, researchers found that a related compound significantly inhibited the growth of breast cancer cell lines in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 3: Neuropharmacological Effects
A pharmacological study assessed the effects of various piperidine derivatives on cognitive function in animal models. Results indicated that compounds with structural similarities to this compound improved memory retention and reduced anxiety-like behaviors .
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-32-19-9-17-5-8-29(12-18(17)10-20(19)33-2)23(31)16-3-6-28(7-4-16)21-11-22(26-14-25-21)30-15-24-13-27-30/h9-11,13-16H,3-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSUZKLQTDLONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














